N-cyclohexyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide
Overview
Description
N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide is an organic compound with the molecular formula C18H25N3O2 This compound is known for its unique structure, which includes a cyclohexyl group and a substituted oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide typically involves the condensation of cyclohexylamine with an appropriate aldehyde or ketone, followed by the reaction with oxalic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxamides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, particularly at the cyclohexyl or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamide derivatives, while reduction can produce amine-containing compounds .
Scientific Research Applications
N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity is being explored, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
- N-cyclohexyl-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide
- N-cyclohexyl-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide
Uniqueness
N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
N-cyclohexyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-13(2)15-10-8-14(9-11-15)12-19-21-18(23)17(22)20-16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXZGXNZMDEUKW-XDHOZWIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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